2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol
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Overview
Description
2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol: is a chemical compound with the molecular formula C10H14FNO2 It is characterized by the presence of an aminoethyl group, a fluorophenoxy group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]acetaldehyde or 2-[2-(1-Aminoethyl)-3-fluorophenoxy]acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its aminoethyl group can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound’s potential medicinal applications include its use in the development of pharmaceuticals. Its structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and polymers. Its unique properties make it valuable in the formulation of products with specific performance characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol involves its interaction with molecular targets through its amino and fluorophenoxy groups. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
2-Aminoethanol:
3-Fluorophenol: This compound shares the fluorophenoxy group but lacks the aminoethyl and ethanol functionalities.
2-(2-Aminoethoxy)ethanol: Similar in structure but without the fluorine atom on the phenoxy ring.
Uniqueness: 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol is unique due to the combination of its aminoethyl, fluorophenoxy, and ethanol groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(1-aminoethyl)-3-fluorophenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-7(12)10-8(11)3-2-4-9(10)14-6-5-13/h2-4,7,13H,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXBJIIDGCBMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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